tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with nitroalkenes under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes. Additionally, the azetidine ring can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-hydroxymethyl-3-nitroazetidine
Comparison:
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Similar in structure but contains a cyanomethylene group instead of a nitro group, leading to different reactivity and applications .
- tert-Butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group, which imparts different chemical properties and potential uses .
- tert-Butyl 3-hydroxymethyl-3-nitroazetidine: Similar in containing a nitro group but differs in the presence of a hydroxymethyl group, affecting its reactivity and biological activity .
Conclusion
tert-Butyl 3-(1-nitroethylidene)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
tert-butyl 3-(1-nitroethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(12(14)15)8-5-11(6-8)9(13)16-10(2,3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWHWLZKQRQUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CN(C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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